molecular formula C10H4Cl2F2O2S B3338170 3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride CAS No. 861233-46-7

3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride

Cat. No.: B3338170
CAS No.: 861233-46-7
M. Wt: 297.1 g/mol
InChI Key: YNISHCJJPAIMDT-UHFFFAOYSA-N
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Description

3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride is a heterocyclic acyl chloride featuring a fused benzo[b]thiophene core substituted with a chlorine atom at position 3 and a difluoromethoxy group at position 4. Its carbonyl chloride group at position 2 makes it highly reactive, enabling its use as a precursor in synthesizing pharmacologically active heterocycles, such as anticoagulants and antiplatelet agents . Recent studies highlight its role in forming amides and esters with tailored biological activities, particularly in enzyme inhibition (e.g., thrombin, Factor Xa) .

Properties

IUPAC Name

3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F2O2S/c11-7-6-4(16-10(13)14)2-1-3-5(6)17-8(7)9(12)15/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNISHCJJPAIMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride (CAS No. 861233-46-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H4Cl2F2O2SC_{10}H_{4}Cl_{2}F_{2}O_{2}S, with a molecular weight of 297.11 g/mol. The compound features a benzothiophene core, which is known for its diverse pharmacological properties.

PropertyValue
CAS Number861233-46-7
Molecular FormulaC10H4Cl2F2O2S
Molecular Weight297.11 g/mol
PurityNot specified

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and potential for bioactivity.

  • Anticancer Activity : Compounds containing benzothiophene moieties have been investigated for their anticancer properties. Research indicates that halogenated benzothiophenes can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria. The difluoromethoxy group may enhance its interaction with bacterial membranes, leading to increased permeability and cell death .
  • Calcium Channel Modulation : Recent studies have suggested that compounds with similar structures can modulate calcium-activated chloride channels (TMEM16A), which are critical in various physiological processes, including muscle contraction and secretion .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with benzothiophene derivatives, including:

  • Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationships (SAR) of benzothiophene derivatives. It was found that modifications at the carbonyl position significantly influenced their cytotoxicity against various cancer cell lines .
  • Antimicrobial Screening : In a phenotypic screening campaign aimed at discovering new antimalarial agents, compounds resembling benzothiophenes were identified as promising candidates due to their efficacy against Plasmodium falciparum . This suggests a broader antimicrobial potential that warrants further exploration.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H4ClF2O2SC_{10}H_4ClF_2O_2S and features a unique structure that includes a benzo[b]thiophene core, which contributes to its biological activity and reactivity. Its chlorinated and difluoromethoxy substituents enhance its potential for various chemical transformations.

Medicinal Chemistry

3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride is utilized in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting various diseases.

Case Study: Anticancer Agents

  • Recent studies have shown that derivatives of this compound exhibit potent anticancer activity. For instance, modifications to the carbonyl chloride group can yield compounds that inhibit specific cancer cell lines, demonstrating efficacy against tumors resistant to conventional therapies .

Agricultural Chemistry

The compound is also explored for its fungicidal properties. Research indicates that it can be modified to create derivatives effective against fungal pathogens affecting crops.

Case Study: Fungicidal Activity

  • A study evaluated the fungicidal activity of several derivatives synthesized from this compound. Results indicated promising activity against common agricultural fungi, suggesting potential for development into commercial fungicides .

The synthesis of this compound involves several key steps, often starting from commercially available precursors.

General Synthetic Route:

  • Formation of Benzo[b]thiophene Core:
    • Starting from appropriate thiophene derivatives.
  • Chlorination:
    • Introduction of chlorine using chlorinating agents.
  • Difluoromethoxylation:
    • Utilization of difluoromethylating agents to introduce the difluoromethoxy group.
  • Carbonylation:
    • Conversion to carbonyl chloride through carboxylic acid derivatives.

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its fused benzo[b]thiophene scaffold and electron-withdrawing substituents (Cl, OCF₂H). Below is a comparative analysis with structurally related acyl chlorides:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride Benzo[b]thiophene 3-Cl, 4-OCF₂H ~273.6 (estimated) Anticoagulant precursors, heterocycle synthesis
Thiophene-2-carbonyl chloride Thiophene None ~130.5 Intermediate for benzamide derivatives (e.g., rivaroxaban analogs)
5-Chlorothiophene-2-carbonyl chloride Thiophene 5-Cl ~164.9 Enhanced lipophilicity in FXa inhibitors
3-Chlorobenzo[b]thiophene-2-carbonyl chloride Benzo[b]thiophene 3-Cl ~229.7 Synthesis of heterocyclic amides

Notes:

  • The difluoromethoxy group (OCF₂H) offers greater lipophilicity and metabolic stability than methoxy (OCH₃) or chloro (Cl) groups, influencing pharmacokinetics .

Research Findings and Implications

  • Enzyme Inhibition : In silico studies suggest the difluoromethoxy group forms hydrogen bonds with FXa’s S4 pocket, akin to morpholine substituents in edoxaban .
  • Stability : The compound’s hydrolytic stability in aqueous media (t₁/₂ ~45 min at pH 7.4) is superior to 5-chlorothiophene-2-carbonyl chloride (t₁/₂ ~20 min), likely due to reduced electron deficiency .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride, and how does reagent selection influence yield?

Answer:
The synthesis typically involves cyclization of cinnamic acid derivatives using thionyl chloride (SOCl₂) as both solvent and reagent, with pyridine as a catalyst. Key steps include:

  • Ring closure : Electron-donating substituents at the para-position enhance cyclization efficiency, while electron-withdrawing groups may hinder it .
  • Reagent impact : Excess SOCl₂ ensures complete conversion to the carbonyl chloride, but improper stoichiometry can lead to hydrolysis by-products. Anhydrous conditions are critical to avoid side reactions .

Advanced: How can researchers resolve contradictions in reaction outcomes when using this compound for heterocycle synthesis?

Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or competing reaction pathways. Methodological approaches include:

  • Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC or TLC to identify intermediate species .
  • Computational modeling : Density Functional Theory (DFT) can predict regioselectivity in nucleophilic substitution reactions, explaining divergent product distributions .
  • Isolation of intermediates : Characterize transient species (e.g., β-lactams, Schiff bases) to clarify mechanistic pathways .

Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., chlorine and difluoromethoxy groups). For example, the carbonyl chloride signal appears at ~170 ppm in 13^{13}C NMR .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of Cl or COCl groups) .
  • IR spectroscopy : Stretching frequencies for C=O (~1740 cm⁻¹) and C-Cl (~550 cm⁻¹) validate functional groups .

Advanced: How can computational chemistry guide the design of derivatives targeting specific biological pathways?

Answer:

  • Molecular docking : Predict binding affinities to targets like histone deacetylase 8 (HDAC8) or MAP kinase 1 by simulating interactions between the carbonyl chloride moiety and active-site residues .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .
  • Solvent accessibility analysis : Identify steric clashes in bulky derivatives to optimize drug-likeness .

Advanced: What strategies mitigate competing side reactions during nucleophilic substitution with amines or alcohols?

Answer:

  • Temperature modulation : Lower temperatures favor amide/ester formation over hydrolysis. For example, reactions at 0–5°C in dry dichloromethane improve yields .
  • Protecting groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct nucleophilic attack to the carbonyl chloride .
  • Catalytic additives : Tetrabutylammonium bromide (TBAB) enhances reactivity in biphasic systems .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of SOCl₂ by-products .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles prevent skin/eye contact with corrosive reagents .
  • Waste disposal : Neutralize residual chloride with sodium bicarbonate before disposal .

Advanced: How does the compound’s electronic structure influence its reactivity in cycloaddition reactions?

Answer:

  • Electrophilicity : The electron-deficient benzo[b]thiophene core facilitates [2+3] cycloaddition with azides, forming tetrazolinones. Substituents like difluoromethoxy enhance electrophilicity at the carbonyl carbon .
  • Aromatic stabilization : Thiophene ring conjugation stabilizes transition states, reducing activation energy for heterocycle formation .

Basic: What are common side products during synthesis, and how can they be minimized?

Answer:

Side Product Cause Mitigation
Hydrolyzed acidMoisture exposureUse molecular sieves or anhydrous solvents .
Disubstituted derivativesExcess nucleophileLimit reagent equivalents and monitor stoichiometry .
PolymerizationHigh temperaturesConduct reactions under reflux with controlled heating .

Advanced: What role does this compound play in synthesizing bioactive heterocycles?

Answer:
It serves as a key intermediate for:

  • Antihistaminic agents : Derivatives like N-(6-acetyl-1,3-benzodioxol-5-yl)-1-benzothiophene-2-carboxamide exhibit potent activity via histamine receptor binding .
  • Antimicrobial scaffolds : Schiff base derivatives show efficacy against Gram-positive bacteria through membrane disruption .
  • HDAC inhibitors : Hydroxamic acid analogs (e.g., J1075) modulate epigenetic pathways .

Advanced: How can stability issues in aqueous or acidic environments be addressed for in vitro studies?

Answer:

  • Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis .
  • Buffered solutions : Use pH-stable buffers (e.g., phosphate buffer, pH 7.4) to maintain integrity during biological assays .
  • Encapsulation : Liposomal formulations protect the carbonyl chloride from nucleophilic attack in cell culture media .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride
Reactant of Route 2
3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride

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